Pyrazolo[1,5-B]pyridazine-2-carboxylic acid

Catalog No.
S874592
CAS No.
53902-75-3
M.F
C7H5N3O2
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazolo[1,5-B]pyridazine-2-carboxylic acid

CAS Number

53902-75-3

Product Name

Pyrazolo[1,5-B]pyridazine-2-carboxylic acid

IUPAC Name

pyrazolo[1,5-b]pyridazine-2-carboxylic acid

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-4-5-2-1-3-8-10(5)9-6/h1-4H,(H,11,12)

InChI Key

MBNHKOIUMZSIDB-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=NN2N=C1)C(=O)O

Canonical SMILES

C1=CC2=CC(=NN2N=C1)C(=O)O

Pyrazolo[1,5-B]pyridazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C7H5N3O2 and a molecular weight of approximately 163.13 g/mol. This compound features a unique bicyclic structure that includes both pyrazole and pyridazine rings, making it an interesting subject for various chemical and biological studies. Its structure can be represented by the canonical SMILES notation: C1=CC2=CC(=NN2N=C1)C(=O)O .

The mechanism of action for PPCA remains unknown. However, studies on PPCA derivatives suggest they might target specific enzymes in the parasite Trypanosoma brucei, the causative agent of African sleeping sickness []. Further research is needed to elucidate the specific mechanism.

Typical of heterocyclic compounds. These include:

  • Condensation Reactions: It can react with aldehydes or ketones to form more complex structures.
  • Nucleophilic Substitution: The presence of nitrogen atoms allows for nucleophilic attack, leading to substitution reactions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, altering the compound's reactivity and properties.

The compound's reactivity is influenced by its functional groups, which contribute to its potential applications in medicinal chemistry and material science.

Research indicates that Pyrazolo[1,5-B]pyridazine-2-carboxylic acid exhibits a wide range of biological activities. Notably:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: It may reduce inflammation in biological models, indicating potential therapeutic uses in inflammatory diseases.
  • Neuroprotective Effects: Pyrazole derivatives are being investigated for their roles in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

The synthesis of Pyrazolo[1,5-B]pyridazine-2-carboxylic acid can be achieved through several methods:

  • Multi-component Reactions: This involves the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles under catalytic conditions. This "green synthesis" method emphasizes environmental sustainability .
  • Cyclization Reactions: Starting from simpler pyrazole or pyridazine derivatives, cyclization can lead to the formation of the target compound.
  • Functional Group Transformations: Existing compounds can be modified through functional group interconversions to yield Pyrazolo[1,5-B]pyridazine-2-carboxylic acid.

The applications of Pyrazolo[1,5-B]pyridazine-2-carboxylic acid span several fields:

  • Medicinal Chemistry: Its derivatives are explored for their potential as drugs targeting various diseases due to their biological activities.
  • Material Science: The compound is being studied for its optoelectronic properties, making it suitable for use in electronic devices and luminescent materials .

Several compounds share structural similarities with Pyrazolo[1,5-B]pyridazine-2-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Pyrazolo[3,4-b]quinolinonesContains quinoline structureKnown for potent anticancer properties
Pyridazine derivativesSimilar nitrogen heterocyclesOften used in agrochemicals
Pyrazole derivativesContains pyrazole ringExhibits diverse pharmacological activities
4-Amino-pyrazoleAmino group on pyrazoleImportant in drug design for anti-inflammatory drugs

Pyrazolo[1,5-B]pyridazine-2-carboxylic acid stands out due to its unique bicyclic structure and its potential applications in both medicinal and material sciences.

The synthesis of pyrazolo[1,5-b]pyridazine derivatives has evolved through strategic modifications of simpler heterocycles. Early efforts focused on constructing fused nitrogen-containing systems, with methodologies often involving cyclocondensation or oxidative coupling reactions. For example, patents describe the preparation of pyrazolo[1,5-b]pyridazine derivatives via oxidation of dihydro-pyrazolopyridazines using palladium catalysts or iodine under acidic conditions. While specific historical data on the discovery of the carboxylic acid variant is limited in available literature, its synthesis likely parallels established protocols for analogous compounds, such as those involving nucleophilic substitution or carboxylation of precursor intermediates.

Nomenclature and Classification

Pyrazolo[1,5-b]pyridazine-2-carboxylic acid adheres to IUPAC nomenclature, with the numbering system prioritizing the pyridazine ring’s nitrogen atoms. Key identifiers include:

PropertyValue
Molecular FormulaC₇H₅N₃O₂
CAS Number53902-75-3
Molecular Weight163.13 g/mol
SMILESC1=CC2=CC(=NN2N=C1)C(=O)O
InChIKeyMBNHKOIUMZSIDB-UHFFFAOYSA-N

The compound belongs to the pyrazolopyridazine class, a subset of fused bicyclic systems characterized by a pyrazole ring fused to a pyridazine core. Its classification as a heterocyclic carboxylic acid underscores its dual functionality: aromatic nitrogen atoms for π-π interactions and a carboxylic acid group for hydrogen bonding and metal chelation.

Structural Significance in Heterocyclic Chemistry

Electronic and Geometric Features

The fused pyrazolo-pyridazine system exhibits a planar geometry, with alternating single and double bonds across the aromatic framework. The pyridazine ring contributes two electron-deficient nitrogen atoms, enhancing π-electron delocalization and dipole moments. This electronic profile facilitates interactions with electron-rich regions in biomolecules, such as ATP-binding pockets in kinases.

Functional Group Synergy

The carboxylic acid group at position 2 introduces polar character, enabling hydrogen bonding with hydrophilic residues in biological targets. This dual functionality—aromatic nitrogen atoms for hydrophobic interactions and a carboxylic acid for hydrogen bonding—positions the compound as a versatile scaffold for designing kinase inhibitors. For instance, derivatives with substituents at the 3- and 4-positions of the pyridazine ring have shown selectivity for Trypanosoma brucei kinases over human CDK-2 and GSK-3β, highlighting the role of structural modifications in optimizing target specificity.

Comparative Analysis with Analogues

Pyrazolo[1,5-b]pyridazine-2-carboxylic acid differs from related heterocycles such as pyrazolo[1,5-a]pyrimidines in its fused ring arrangement and nitrogen distribution. This structural divergence impacts its pharmacological profile, as seen in its reduced off-target effects compared to broader kinase inhibitors.

Pyrazolo[1,5-b]pyridazine-2-carboxylic acid represents a significant heterocyclic compound within the broader family of fused nitrogen-containing aromatics. This bicyclic system, characterized by the fusion of pyrazole and pyridazine rings with a carboxylic acid functionality at the 2-position, has garnered substantial attention in synthetic organic chemistry due to its unique structural features and potential applications in medicinal chemistry. The compound's synthesis presents both opportunities and challenges, requiring sophisticated methodological approaches that balance efficiency, regioselectivity, and scalability considerations.

The exploration of synthetic methodologies for this compound encompasses classical approaches, modern multi-component strategies, innovative coupling reactions, and environmentally conscious green chemistry protocols. Each approach offers distinct advantages and limitations, contributing to the overall understanding of how to efficiently construct this complex heterocyclic framework while maintaining synthetic practicality and industrial viability.

Synthesis and Reactivity

Classical Synthetic Routes

The classical synthesis of pyrazolo[1,5-b]pyridazine-2-carboxylic acid typically begins with the construction of the core bicyclic framework through well-established cyclization methodologies. The most prominent classical approach involves the sequential transformation of pyridazine derivatives through amination, cycloaddition, and functional group manipulation strategies1.

The foundational methodology commences with the treatment of pyridazine with hydroxylamine-O-sulfonic acid, generating pyridazin-1-ium-1-amine iodide as a key intermediate [2]. This transformation proceeds under controlled conditions, typically involving the dissolution of aminosulfuric acid in water at reduced temperatures, followed by pH adjustment using potassium bicarbonate solution. The resulting N-aminopyridazinium salt serves as a crucial 1,3-dipole for subsequent cycloaddition reactions [2].

The cycloaddition step represents the core ring-forming process, where the pyridazin-1-ium-1-amine intermediate undergoes [3+2] cycloaddition with 3-butyne-2-one in dichloromethane under basic conditions [2]. This transformation yields 1-pyrazolo[1,5-b]pyridazin-3-ylethanone in moderate to good yields, typically ranging from 60-70% depending on reaction conditions and substrate substitution patterns [2].

Subsequent functional group transformations involve the conversion of the ketone functionality to the desired carboxylic acid group. This process typically employs dimethylformamide-dimethylacetamide condensation followed by urea melt cyclization to construct the pyrimidine ring system [2]. The resulting intermediate undergoes dehydration and chlorination with phosphorus oxychloride, yielding key chlorinated intermediates that can be further functionalized [2].

The classical approach demonstrates notable advantages in terms of predictable regioselectivity and the ability to introduce diverse substitution patterns. However, limitations include moderate overall yields, the requirement for multiple synthetic steps, and the use of potentially hazardous reagents such as phosphorus oxychloride [2]. Despite these challenges, classical methodologies remain valuable for specific applications requiring precise control over substitution patterns and for the preparation of complex derivatives.

Industrial implementation of classical routes has been demonstrated on kilogram scales, with optimizations focusing on improving yields through enhanced reaction conditions, solvent selection, and purification protocols3. The scalability of these approaches makes them particularly attractive for pharmaceutical applications where consistent product quality and regulatory compliance are paramount considerations.

Multi-component Reaction Strategies

Multi-component reaction strategies have emerged as powerful tools for the efficient synthesis of pyrazolo[1,5-b]pyridazine-2-carboxylic acid, offering significant advantages in terms of atom economy, reaction efficiency, and structural diversity5 [7]. These approaches typically involve the simultaneous reaction of three or more components in a single reaction vessel, leading to the formation of complex heterocyclic structures with minimal waste generation.

The most prominent multi-component strategy involves the three-component reaction of aminopyrazoles, enaminones, and sodium halides in the presence of potassium persulfate as an oxidant [6]. This methodology proceeds through initial cyclocondensation between amino groups of pyrazoles and enaminones, followed by oxidative halogenation to introduce halogen atoms at specific positions of the pyrazolo[1,5-b]pyridazine framework [6].

The reaction mechanism involves several key steps beginning with Michael addition of amino pyrazole to enaminones, affording intermediate structures that undergo intramolecular cyclization [6]. The intermediate products subsequently eliminate water and dimethylamine to form the core pyrazolo[1,5-b]pyridazine structure. In the presence of sodium halides and potassium persulfate, in situ generated halogens react with the heterocyclic system through electrophilic substitution, predominantly at the 3-position [6].

Optimization studies have revealed that reaction conditions significantly influence both yield and regioselectivity. The use of water as a solvent provides excellent results for iodination reactions, with yields ranging from 70-85% under optimized conditions [6]. Bromination and chlorination require slightly modified conditions, typically involving sequential addition of reagents to ensure complete conversion [6]. Temperature control at 80°C has been identified as optimal, balancing reaction rate with selectivity considerations [6].

The substrate scope of multi-component reactions encompasses a wide range of aminopyrazoles and enaminones, allowing for the introduction of diverse functional groups and substitution patterns [6]. Electron-withdrawing groups on the aminopyrazole component generally enhance reactivity, while electron-donating substituents may require extended reaction times or elevated temperatures [6]. The compatibility with various functional groups, including halides, alkyl groups, and aromatic substituents, makes this approach particularly valuable for library synthesis and structure-activity relationship studies [6].

Chalcone derivatives have also been successfully employed in multi-component reactions, although these transformations typically require dimethyl sulfoxide as solvent rather than water [6]. The use of chalcones enables access to densely substituted pyrazolo[1,5-b]pyridazine derivatives with extended aromatic systems, providing opportunities for materials science applications [6].

Scale-up studies have demonstrated the practical viability of multi-component approaches, with gram-scale reactions proceeding smoothly under optimized conditions [6]. The mild reaction conditions, use of readily available reagents, and minimal waste generation make these methodologies attractive from both economic and environmental perspectives [6].

Cross-dehydrogenative Coupling Methodologies

Cross-dehydrogenative coupling methodologies represent a significant advancement in the synthesis of pyrazolo[1,5-b]pyridazine-2-carboxylic acid, offering atom-economical approaches that minimize waste generation while providing excellent regioselectivity8 [10]. These transformations involve the direct coupling of C-H bonds with simultaneous dehydrogenation, eliminating the need for pre-functionalized starting materials and reducing the number of synthetic steps required.

The most extensively studied cross-dehydrogenative coupling approach involves the reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds under acetic acid promotion with molecular oxygen as the terminal oxidant8. This methodology demonstrates remarkable efficiency, proceeding under relatively mild conditions while delivering excellent yields and regioselectivity8.

The mechanistic pathway involves initial nucleophilic addition of the enol form of β-dicarbonyl substrates to the iminopyridine nitrogen, forming intermediate adducts that undergo oxidative dehydrogenation8. Molecular oxygen serves as both the oxidant and the driving force for the reaction, converting the initially formed adduct to an oxidized intermediate that subsequently cyclizes through intramolecular nucleophilic attack8. Dehydrative cyclization completes the transformation, yielding the desired pyrazolo[1,5-a]pyridine products with high atom economy8.

Optimization studies have revealed that acetic acid loading significantly influences reaction outcomes. The use of six equivalents of acetic acid provides optimal results, with yields reaching 94% under oxygen atmosphere [8]. Higher acetic acid loadings lead to competitive formation of triazolo[1,5-a]pyridine derivatives, necessitating careful control of reaction stoichiometry [8]. The reaction proceeds efficiently in ethanol as solvent, with temperature control at 130°C providing the best balance between reaction rate and selectivity [8].

The substrate scope encompasses various β-ketoesters and β-diketones, including ethyl acetoacetate, ethyl benzoylacetate, methyl propionylacetate, acetylacetone, dimedone, 1,3-cyclohexanedione, and 1,3-cyclopentanedione8. Each substrate class demonstrates distinct reactivity patterns, with cyclic β-diketones generally providing higher yields compared to acyclic analogs8. The electronic nature of substituents on both coupling partners influences reaction efficiency, with electron-withdrawing groups typically enhancing reactivity8.

Environmental considerations make cross-dehydrogenative coupling particularly attractive, as the methodology utilizes molecular oxygen as a green oxidant and acetic acid as a mild, recoverable promoter8. The absence of heavy metal catalysts and the high atom economy of the transformation align well with green chemistry principles8. Additionally, the simple purification procedures and straightforward work-up protocols enhance the practical utility of these methodologies8.

Recent developments have extended cross-dehydrogenative coupling to include palladium-catalyzed oxidative C-H/C-H cross-coupling reactions11. These transformations utilize palladium acetate as catalyst with silver acetate as oxidant, enabling the direct coupling of pyrazolo[1,5-a]pyrimidine derivatives with heterocyclic partners such as thiophenes [11]. The methodology demonstrates excellent functional group tolerance and provides access to complex biheterocyclic systems with potential applications in materials science11.

Catalytic Systems and Green Chemistry Approaches

The development of catalytic systems for pyrazolo[1,5-b]pyridazine-2-carboxylic acid synthesis has evolved significantly toward more sustainable and environmentally friendly approaches. Modern catalytic methodologies emphasize the use of recyclable catalysts, green solvents, and energy-efficient processes that minimize environmental impact while maintaining synthetic efficiency13 [15].

Organocatalytic approaches have gained prominence due to their compatibility with green chemistry principles. Pyridine-2-carboxylic acid has emerged as an effective bioproduct catalyst for multi-component synthesis of pyrazoloquinoline derivatives13. This naturally occurring compound catalyzes the condensation of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, producing pyrazolo[3,4-b]quinolinones in excellent yields ranging from 84-98% [14]. The catalyst demonstrates remarkable recyclability, maintaining activity through multiple reaction cycles with minimal loss of efficiency [14].

The reaction mechanism involves initial activation of the aldehyde component through coordination with the carboxylic acid functionality, followed by nucleophilic attack from the amino pyrazole [14]. The resulting intermediate undergoes cyclization with the 1,3-dione component, facilitated by the basic nitrogen of the pyridine ring [14]. The dual functionality of pyridine-2-carboxylic acid as both acid and base enables efficient catalytic turnover under mild conditions [14].

Biocatalytic approaches represent the forefront of green chemistry implementation in heterocyclic synthesis. Bovine serum albumin has been successfully employed as a green, inexpensive biocatalyst for the synthesis of pyrazolo[1,2-a]pyridazine derivatives through one-pot three-component reactions [16]. The methodology involves the reaction of phthalhydrazide or maleic hydrazide with aryl aldehydes and malononitrile in aqueous media, yielding products in 73-93% yield [16]. The use of water as solvent and the absence of organic solvents align with green chemistry principles while demonstrating excellent functional group tolerance [16].

Metal-free catalytic systems have gained attention due to their environmental benefits and cost-effectiveness. Potassium hydrogen sulfate has been employed as an efficient catalyst for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives under ultrasonic irradiation [15]. This methodology utilizes aqueous ethanol as a green solvent and demonstrates excellent atom economy through the direct reaction of aminopyrazoles with symmetric and non-symmetric alkynes [15]. The ultrasonic irradiation provides energy-efficient heating while enhancing reaction rates and yields [15].

The mechanistic pathway involves initial activation of the alkyne component by the acidic catalyst, followed by nucleophilic addition of the aminopyrazole [15]. Subsequent cyclization and dehydration steps proceed efficiently under ultrasonic conditions, with the aqueous ethanol medium facilitating product isolation through simple precipitation [15]. The methodology demonstrates broad substrate scope, working effectively with dimethyl acetylenedicarboxylate and various propiolate esters [15].

Ionic liquid catalysis has emerged as another green chemistry approach, combining the benefits of recyclable catalysts with improved reaction efficiency. Ionic liquids such as 1-butyl-3-methylimidazolium bromide and tetrafluoroborate have been employed as both solvent and catalyst for pyrazoloquinoline synthesis [14]. These systems demonstrate excellent thermal stability and recyclability while providing enhanced reaction rates compared to conventional solvents [14].

Continuous flow chemistry represents a significant advancement in scalable green synthesis. Flow reactors enable precise control of reaction parameters while minimizing waste generation and improving safety profiles [17]. The technology has been successfully applied to pyrazolo[1,5-a]pyridine synthesis, demonstrating improved yields and reduced reaction times compared to batch processes [17]. The ability to integrate multiple synthetic steps in a single flow system further enhances the efficiency and sustainability of the overall process [17].

Functional Group Transformations

Functional group transformations of pyrazolo[1,5-b]pyridazine-2-carboxylic acid enable the preparation of diverse derivatives with tailored properties for specific applications. These transformations encompass both direct modifications of the carboxylic acid functionality and substitutions at various positions of the heterocyclic core1 [18].

Halogenation reactions represent one of the most important classes of functional group transformations, providing access to versatile synthetic intermediates that can undergo further coupling reactions [6]. The 3-position of the pyrazolo[1,5-b]pyridazine system demonstrates particular reactivity toward electrophilic halogenation [6]. Iodination can be achieved using sodium iodide in combination with potassium persulfate as oxidant, providing 3-iodo derivatives in yields ranging from 70-85% [6]. The reaction proceeds through in situ generation of molecular iodine, which undergoes electrophilic substitution at the activated 3-position [6].

Bromination and chlorination require slightly different conditions due to the different reactivities of the corresponding halogen sources [6]. Sodium bromide with potassium persulfate provides 3-bromo derivatives, although longer reaction times are typically required compared to iodination [6]. Chlorination using sodium chloride proceeds with moderate yields but offers access to synthetic intermediates that are particularly valuable for subsequent nucleophilic substitution reactions [6].

Amination reactions enable the introduction of amino functionality at specific positions of the pyrazolo[1,5-b]pyridazine core. Palladium-catalyzed Buchwald-Hartwig amination has been successfully employed for C-5 amination, utilizing primary and secondary amines as nucleophiles [2]. The reaction typically requires elevated temperatures and inert atmosphere conditions, with catalyst loadings ranging from 2-10 mol% depending on substrate reactivity [2]. The methodology demonstrates good functional group tolerance and provides access to amino derivatives with diverse substitution patterns [2].

N-alkylation reactions offer another avenue for structural modification, particularly at the N-1 and N-2 positions of the pyrazole ring2. These transformations typically employ alkyl halides as electrophiles under basic conditions, with sodium hydride or potassium carbonate serving as suitable bases2. The regioselectivity of N-alkylation can be influenced by steric and electronic factors, with N-1 alkylation generally favored for sterically unhindered substrates [19].

Arylation reactions enable the introduction of aromatic substituents through various cross-coupling methodologies. Suzuki-Miyaura coupling has been extensively employed for the introduction of aryl groups at halogenated positions6. The reaction typically utilizes palladium catalysts with phosphine ligands, proceeding under basic conditions in polar solvents [20]. Yields are generally good to excellent, ranging from 70-90% depending on the electronic nature of the coupling partners [20].

Negishi coupling provides an alternative approach for arylation, particularly useful for electron-deficient substrates that may be challenging for Suzuki conditions [20]. The methodology involves the preparation of organozinc reagents followed by palladium-catalyzed cross-coupling, offering excellent functional group tolerance and high yields [20].

Acylation reactions enable the introduction of carbonyl functionality at various positions of the heterocyclic core. Direct acylation of amino derivatives can be achieved using acid chlorides or anhydrides under basic conditions [5]. The regioselectivity of acylation depends on the relative nucleophilicity of different nitrogen atoms, with primary amines generally reacting preferentially over secondary amines or heterocyclic nitrogens [5].

Oxidation and reduction reactions provide opportunities for functional group interconversion and the preparation of derivatives with altered electronic properties. Oxidation of alkyl substituents to carboxylic acids can be achieved using strong oxidizing agents such as potassium permanganate or chromium-based reagents . Conversely, reduction of carbonyl functionalities can be accomplished using hydride reducing agents or catalytic hydrogenation .

Regioselective Synthesis Challenges

Regioselective synthesis of pyrazolo[1,5-b]pyridazine-2-carboxylic acid presents significant challenges due to the multiple reactive sites within the heterocyclic framework and the potential for competing reaction pathways18 [22]. The development of methods that provide predictable and high regioselectivity has been a major focus of synthetic chemistry research in this area.

The fundamental challenge in regioselective synthesis arises from the inherent symmetry breaking required when constructing unsymmetrical pyrazolo[1,5-b]pyridazine derivatives20. Traditional approaches often result in the formation of multiple regioisomers, necessitating difficult separation procedures and reducing overall synthetic efficiency [22]. The lack of regiocontrol has historically limited the practical application of many synthetic methodologies [22].

TEMPO-mediated annulation has emerged as a powerful solution to regioselectivity challenges18. This methodology employs 2,2,6,6-tetramethylpiperidine-1-oxyl as both a Lewis acid and oxidant, enabling the regioselective [3+2] annulation-aromatization of N-aminopyridines with α,β-unsaturated compounds18. The reaction proceeds with excellent regioselectivity, providing multisubstituted pyrazolo[1,5-a]pyridines in yields ranging from 75-95%18.

The mechanism of TEMPO-mediated regiocontrol involves initial coordination of TEMPO to the N-aminopyridine substrate, activating specific positions for nucleophilic attack [18]. The subsequent cyclization proceeds through a highly organized transition state that enforces regioselectivity [18]. The dual role of TEMPO as both activator and oxidant enables efficient turnover while maintaining high selectivity throughout the reaction [18].

Substrate design strategies have proven effective for achieving regioselectivity through electronic and steric control20. The use of specifically substituted starting materials can direct cyclization to occur at predetermined positions [22]. For example, the incorporation of electron-withdrawing groups at specific positions can enhance the electrophilicity of adjacent carbons, favoring cyclization at those sites [22].

Computational approaches have provided valuable insights into the factors controlling regioselectivity [20]. Density functional theory calculations have been employed to predict the preferred reaction pathways and transition state energies for different regioisomeric products [20]. These studies have revealed that electronic effects, particularly the stabilization of intermediate carbocations, play a crucial role in determining regioselectivity [20].

Mechanistic studies using kinetic isotope effects and crossover experiments have provided experimental validation of proposed reaction pathways12. These investigations have demonstrated that regioselectivity is often determined in the initial bond-forming step rather than in subsequent cyclization processes [12]. Understanding these mechanistic details has enabled the development of more effective strategies for regiocontrol [12].

Solvent effects represent another important factor influencing regioselectivity [17]. Systematic studies have revealed that polar protic solvents generally favor one regioisomer, while polar aprotic solvents may favor different products [17]. The ability to tune regioselectivity through solvent selection provides an additional tool for synthetic optimization [17].

Protecting group strategies offer traditional approaches to regioselectivity, although these methods typically require additional synthetic steps [22]. The selective protection of specific functional groups can prevent unwanted reactions while directing desired transformations to occur at unprotected positions [22]. While effective, these approaches sacrifice atom economy and increase synthetic complexity [22].

Scalability and Industrial Optimization

The scalability and industrial optimization of pyrazolo[1,5-b]pyridazine-2-carboxylic acid synthesis require careful consideration of multiple factors including cost-effectiveness, environmental impact, safety considerations, and regulatory compliance3 [24]. Industrial implementation demands robust methodologies that can reliably produce high-quality products on kilogram to ton scales while meeting stringent quality control requirements.

Process optimization begins with the selection of synthetic routes that demonstrate favorable characteristics for large-scale implementation . Key criteria include high yields, predictable regioselectivity, minimal side product formation, and compatibility with readily available starting materials . The classical Diels-Alder approach has demonstrated excellent scalability, with several pharmaceutical companies implementing kilogram-scale processes based on this methodology3.

Temperature control represents a critical parameter for successful scale-up, as heat transfer limitations in large reactors can lead to hotspot formation and reduced selectivity . Industrial processes typically operate at lower temperatures compared to laboratory conditions, with extended reaction times compensating for reduced reaction rates . The implementation of efficient heat exchange systems and continuous temperature monitoring ensures consistent product quality across different batch sizes .

Solvent selection becomes increasingly important at industrial scales due to cost, safety, and environmental considerations . The replacement of hazardous or expensive solvents with greener alternatives has been a major focus of optimization efforts . Water and aqueous alcohol mixtures have gained favor due to their low cost, safety profile, and ease of waste treatment . However, the reduced solubility of organic substrates in aqueous media may require the use of phase transfer catalysts or co-solvents .

Catalyst loading optimization is essential for economic viability, as catalyst costs can represent a significant portion of overall production expenses . Industrial processes typically employ lower catalyst loadings compared to laboratory conditions, achieving acceptable reaction rates through enhanced mixing, temperature control, and extended reaction times . The development of more active catalysts has enabled further reductions in loading while maintaining process efficiency .

Purification and isolation procedures require significant modification for industrial implementation . Column chromatography, commonly used in laboratory settings, is generally impractical for large-scale operations due to cost and logistical considerations . Industrial processes typically rely on crystallization, extraction, and distillation techniques that can be readily scaled and automated . The development of efficient crystallization protocols often requires extensive optimization of solvent systems, cooling rates, and seeding procedures .

Waste minimization and environmental compliance have become increasingly important considerations for industrial processes . The implementation of solvent recovery systems, catalyst recycling protocols, and waste treatment procedures is essential for regulatory approval and economic viability . Green chemistry principles guide the selection of reagents, solvents, and reaction conditions to minimize environmental impact .

Quality control and analytical procedures must be robust and reproducible at industrial scales . The development of in-line monitoring systems and real-time analytical techniques enables rapid detection of process deviations and immediate corrective action . Automated sampling and analysis systems reduce labor costs while improving data quality and process understanding .

Continuous flow processing has emerged as an attractive alternative to traditional batch processes for certain transformations [17]. Flow reactors offer advantages including improved heat and mass transfer, better mixing, enhanced safety profiles, and the ability to operate under more extreme conditions [17]. The technology is particularly well-suited for fast reactions and processes requiring precise control of reaction parameters [17].

Economic modeling and cost analysis are essential components of industrial optimization . Comprehensive evaluations consider raw material costs, energy consumption, labor requirements, capital equipment needs, and waste disposal expenses . Sensitivity analyses identify the most critical cost drivers and guide optimization efforts toward maximum economic impact .

Regulatory considerations significantly influence industrial process design, particularly for pharmaceutical applications . Good Manufacturing Practice requirements mandate extensive documentation, validation studies, and quality assurance procedures . The selection of reagents and solvents must consider regulatory status in target markets, with preference given to materials with established safety profiles and regulatory acceptance .

Safety assessment and risk management are paramount for industrial implementation . Comprehensive hazard analyses identify potential risks associated with reactive intermediates, exothermic reactions, and toxic reagents . The development of appropriate safety systems, emergency procedures, and containment protocols ensures worker safety and environmental protection .

Scale-up studies typically progress through pilot plant demonstrations before full commercial implementation . Pilot-scale operations provide opportunities to validate process models, test equipment designs, and identify potential scale-up challenges . The data generated during pilot studies inform the design of commercial facilities and provide confidence in process robustness .

Technology transfer considerations ensure successful implementation across different manufacturing sites . Comprehensive documentation of process parameters, equipment specifications, and operational procedures enables consistent reproduction of optimized processes . Training programs and technical support facilitate smooth technology transfer and minimize startup difficulties .

The integration of process analytical technology and advanced process control systems enables real-time optimization and automated adjustment of reaction conditions . These systems improve process consistency, reduce variability, and enable operation closer to optimal conditions . The implementation of predictive maintenance programs further enhances reliability and reduces unplanned downtime .

XLogP3

0.5

Dates

Last modified: 08-16-2023

Explore Compound Types